

Structural Analysis of Multi-Kinase Degraders: A Comparative Guide

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Compound of Interest

Compound Name: DB1113

Cat. No.: B10823908

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This guide uses the multi-kinase degrader TL12-186 as a representative example to illustrate the principles of structural and binding analysis for this class of compounds. This is due to the current lack of publicly available, detailed structural and binding data for the specific compound **DB1113**. The methodologies and comparative data presented herein are intended to provide a framework for evaluating similar molecules.

Introduction

Proteolysis-targeting chimeras (PROTACs) that induce the degradation of multiple kinases are an emerging class of therapeutics with the potential to overcome resistance mechanisms associated with traditional kinase inhibitors. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a kinase of interest, leading to its ubiquitination and subsequent degradation by the proteasome. Understanding the structural basis of their interaction with target kinases is crucial for optimizing their potency, selectivity, and overall efficacy. This guide provides a comparative overview of the structural and binding characteristics of the multi-kinase degrader TL12-186, which is derived from the promiscuous kinase inhibitor TAE684.

Structural Insights into Target Recognition: The TAE684-ALK Complex

While a crystal structure of the full TL12-186 PROTAC in a ternary complex is not publicly available, the crystal structure of its parent kinase inhibitor, TAE684, in complex with Anaplastic Lymphoma Kinase (ALK) (PDB ID: 2XB7) offers critical insights into the molecular recognition of the kinase by the degrader's warhead.^[1]

The structure reveals that TAE684 binds to the ATP-binding pocket of the ALK kinase domain. Key interactions include hydrogen bonds between the pyrimidine core of TAE684 and the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. The isopropylsulfonyl phenyl group of TAE684 occupies a hydrophobic pocket, contributing to the binding affinity and selectivity profile of the inhibitor.^[1] This structural information is invaluable for the rational design of PROTACs, as it identifies solvent-exposed sites on the inhibitor that can be modified with a linker to attach an E3 ligase-recruiting moiety without disrupting the key interactions required for kinase binding.

Comparative Binding Affinity and Degradation Profile

The efficacy of a multi-kinase degrader is determined by its ability to bind to and induce the degradation of a range of target kinases. The following tables summarize the available binding and degradation data for TL12-186 and its parent inhibitor, TAE684, against a panel of kinases. For comparison, we have included data for another multi-kinase inhibitor, dasatinib, which has also been developed into PROTACs.

Table 1: Comparative Binding Affinities of Multi-Kinase Inhibitors and a PROTAC

Compound	Target Kinase	Assay Type	Affinity (IC50/Kd)	Reference
TAE684	ALK	Cell Proliferation	2-10 nM	[2]
InsR	Enzyme Assay	>100-fold selective for ALK	[3]	
TL12-186	CRBN	AlphaScreen	12 nM (IC50)	[4]
CDK2/cyclin A	Enzyme Assay	73 nM (IC50)	[5]	
CDK9/cyclin T1	Enzyme Assay	55 nM (IC50)	[5]	
Dasatinib	ABL1	Kinase Assay	<1 nM (IC50)	[6]
SRC	Kinase Assay	<1 nM (IC50)	[7]	
LYN	Kinase Assay	1.1 nM (IC50)	[8]	

Table 2: Degradation Profile of the Multi-Kinase PROTAC TL12-186

Cell Line	Concentration	Treatment Time	Degraded Kinases (≥50% degradation)	Reference
MOLM-14	100 nM	4 hours	BTK, PTK2, PTK2B, FLT3, AURKA/B, TEC, ULK1, ITK, 9 CDK family members	[4]
MOLT-4	100 nM	4 hours	BTK, PTK2, PTK2B, FLT3, AURKA/B, TEC, ULK1, ITK, 9 CDK family members	[4]

Note: The data presented is compiled from various sources and experimental conditions may differ.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the structural and functional characterization of PROTACs.

Protein Expression and Purification for Crystallography

High-purity, stable, and monodisperse protein is essential for successful crystallization.

Protocol:

- Expression:
 - Clone the gene encoding the kinase domain of interest into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).
 - Transform the expression plasmid into a competent E. coli strain (e.g., BL21(DE3)).
 - Grow the cells in a large-scale culture (e.g., 1 L) using an auto-induction medium to a high density.
 - Induce protein expression by shifting the temperature (e.g., to 18°C) and continue incubation for 16-24 hours.
 - Harvest the cells by centrifugation.
- Purification:
 - Resuspend the cell pellet in a lysis buffer containing lysozyme, DNase, and protease inhibitors.
 - Lyse the cells by sonication or high-pressure homogenization.
 - Clarify the lysate by centrifugation.
 - Apply the supernatant to a Nickel-NTA affinity chromatography column.

- Wash the column extensively to remove non-specifically bound proteins.
- Elute the His-tagged protein using a high concentration of imidazole.
- (Optional) Cleave the His-tag using a specific protease (e.g., TEV protease) if a cleavage site was included in the construct.
- Perform a second affinity chromatography step (reverse IMAC) to remove the cleaved tag and any uncleaved protein.
- Further purify the protein using size-exclusion chromatography to ensure monodispersity.
- Concentrate the purified protein to a suitable concentration for crystallization trials (e.g., 5-10 mg/mL).
- Assess the purity and homogeneity of the final protein sample by SDS-PAGE and dynamic light scattering (DLS).^{[9][10]}

X-Ray Crystallography

This technique provides high-resolution structural information of the PROTAC-target complex.

Protocol:

- Crystallization:
 - Set up crystallization trials using various methods such as sitting-drop or hanging-drop vapor diffusion.
 - Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives).
 - To obtain the complex structure, incubate the purified protein with a molar excess of the PROTAC or inhibitor prior to setting up the crystallization trials.
 - Monitor the trials for crystal growth over several days to weeks.
 - Optimize the initial crystallization conditions to obtain diffraction-quality crystals.

- Data Collection and Structure Determination:
 - Cryo-protect the crystals and flash-cool them in liquid nitrogen.
 - Collect X-ray diffraction data at a synchrotron source.
 - Process the diffraction data (indexing, integration, and scaling).
 - Solve the structure using molecular replacement, using a known structure of a homologous kinase as a search model.
 - Build and refine the atomic model of the protein-ligand complex against the experimental data.
 - Validate the final structure for its geometric quality and fit to the electron density map.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding, including the dissociation constant (K_d), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Protocol:

- Sample Preparation:
 - Dialyze both the protein and the ligand (PROTAC or inhibitor) extensively against the same buffer to minimize buffer mismatch effects.
 - Accurately determine the concentrations of the protein and ligand solutions.
 - Degas the solutions before the experiment to prevent air bubbles.
- ITC Experiment:
 - Load the protein solution into the sample cell of the calorimeter.
 - Load the ligand solution into the injection syringe.

- Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
- Perform control experiments (e.g., injecting ligand into buffer) to determine the heat of dilution.
- Data Analysis:
 - Integrate the raw ITC data to obtain the heat change for each injection.
 - Subtract the heat of dilution from the heat of binding.
 - Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the K_d , ΔH , and n .^{[11][12][13]}

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data such as the association rate constant (k_{on}) and the dissociation rate constant (k_{off}).

Protocol:

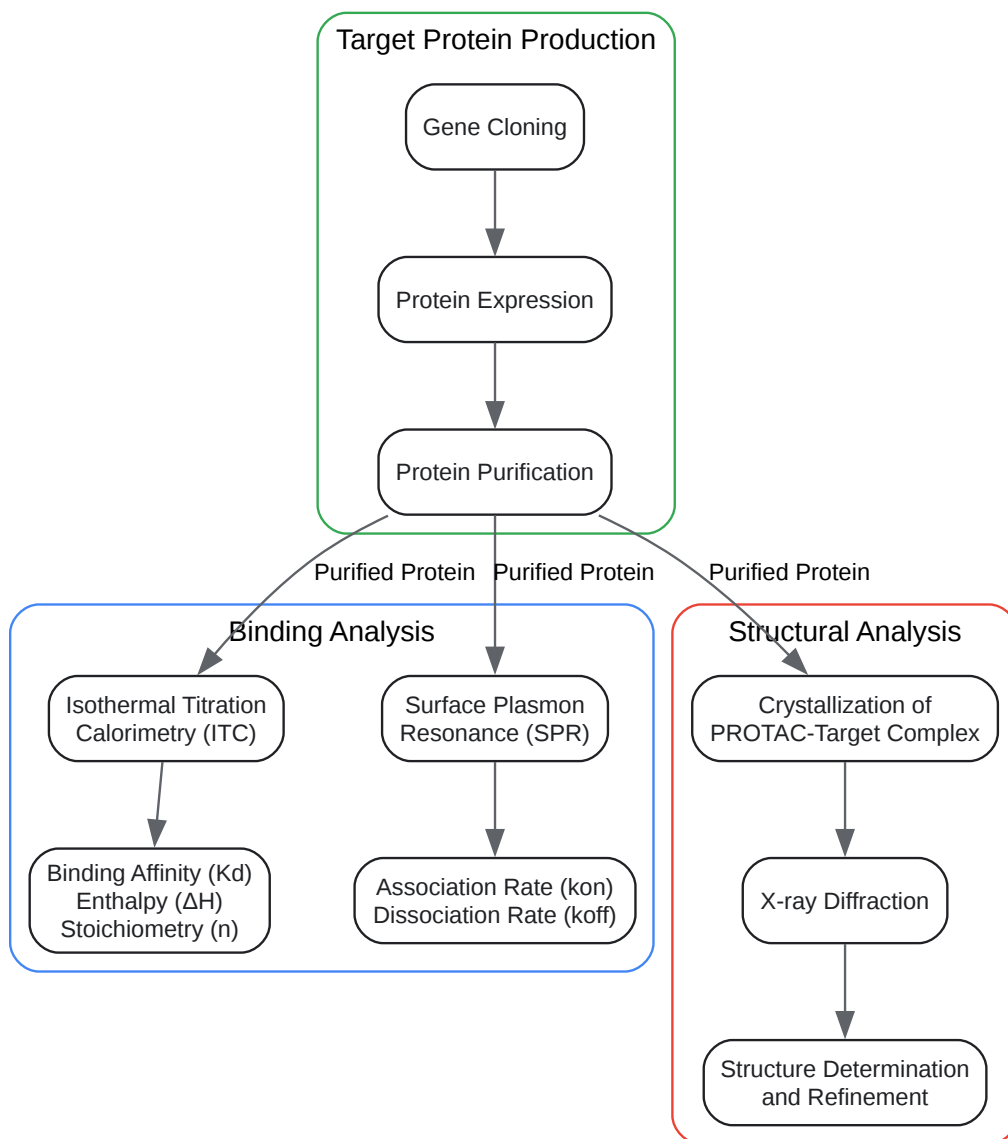
- Chip Preparation and Ligand Immobilization:
 - Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling).
 - Activate the chip surface (e.g., using EDC/NHS chemistry).
 - Immobilize the protein (ligand) onto the chip surface.
 - Deactivate any remaining active groups on the surface.
- Binding Analysis:
 - Flow a series of concentrations of the analyte (PROTAC or inhibitor) over the immobilized ligand surface.

- Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the analyte to the ligand.
- After the association phase, flow buffer over the chip to monitor the dissociation of the complex.
- Regenerate the chip surface to remove the bound analyte for subsequent experiments.
- Data Analysis:
 - Fit the sensorgram data (association and dissociation curves) to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the k_{on} and k_{off} .
 - Calculate the equilibrium dissociation constant (K_d) from the ratio of the rate constants ($K_d = k_{off}/k_{on}$).[\[14\]](#)[\[15\]](#)[\[16\]](#)

Visualizations

Experimental Workflow for Structural and Binding Analysis

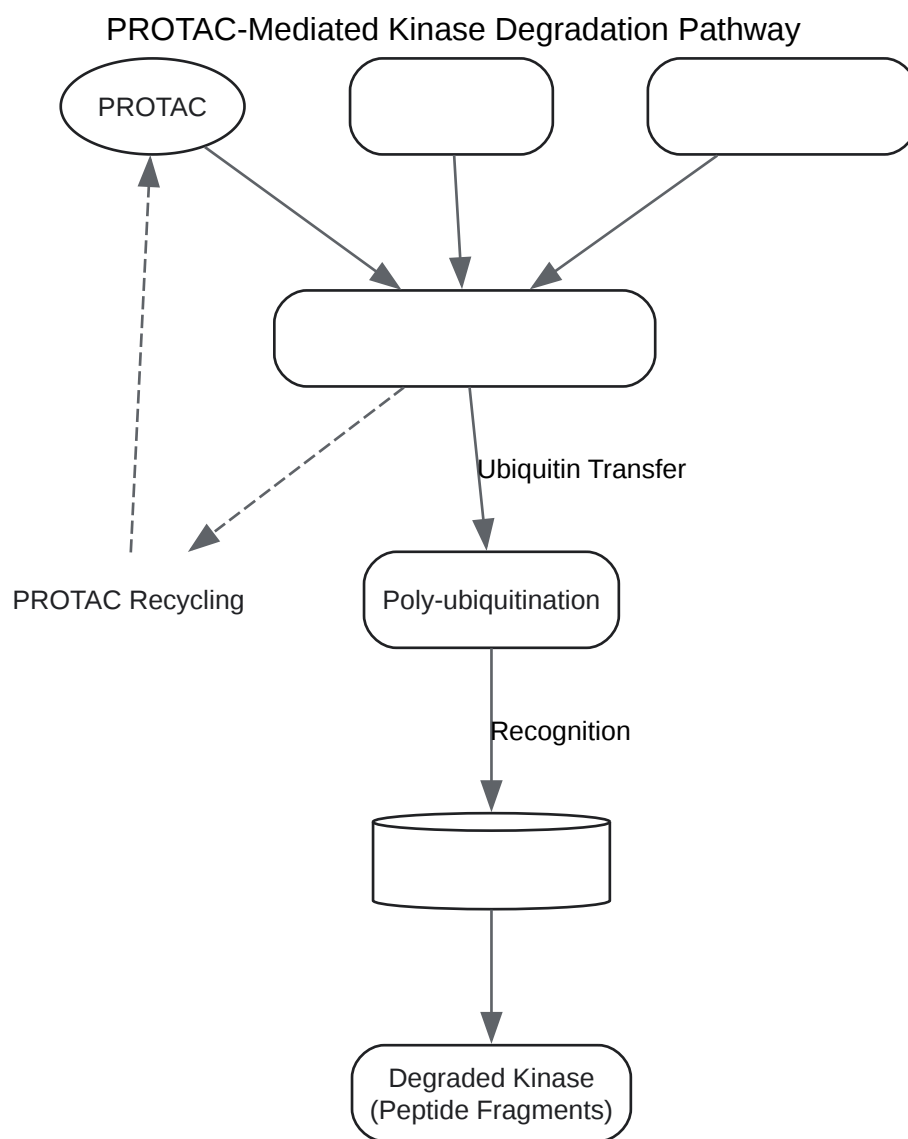
Experimental Workflow for PROTAC-Target Interaction Analysis



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Caption: Workflow for structural and binding analysis of PROTAC-target interactions.

Signaling Pathway of PROTAC-Mediated Kinase Degradation



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Caption: Mechanism of PROTAC-induced degradation of a target kinase.

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